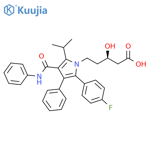

- Preparation of atorvastatin, United States, , ,

Cas no 95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol)

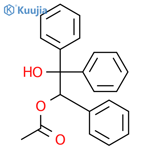

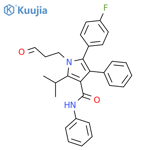

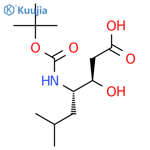

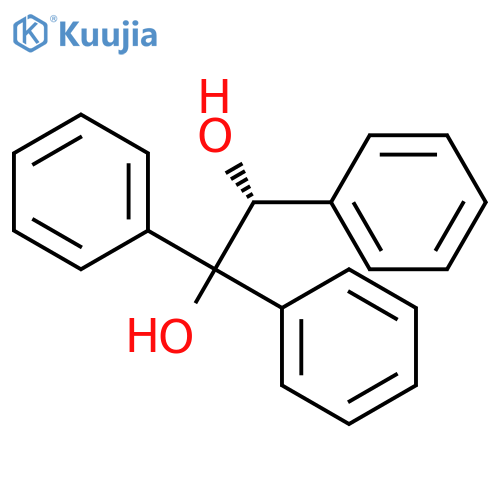

95061-46-4 structure

Produktname:(R)-1,1,2-Triphenylethane-1,2-diol

(R)-1,1,2-Triphenylethane-1,2-diol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (R)-1,1,2-Triphenylethane-1,2-diol

- (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

- (R)-( )-1,1,2-Triphenylethane-1,2-diol

- (R)-(?)-1,1,2-Triphenyl-1,2-ethanediol

- (R)-(-)-1,1,2-TRIPHENYLETHANE-1,2-DIOL

- AK109101

- (R)-(+)-1,1,2-Triphenylethane-1,2-diol

- (R)-1,1,2-Triphenylethylene glycol

- O023

- AX8046990

- ST24035121

- 061T464

- (2R)-1,1,2-Triphenyl-1,2-ethanediol (ACI)

- 1,2-Ethanediol, 1,1,2-triphenyl-, (R)- (ZCI)

- (2R)-1,1,2-Triphenylethane-1,2-diol

- (R)-(-)-1,1,2-Triphenyl-1,2-ethanediol

- (R)-1,1,2-Triphenyl-1,2-ethanediol

-

- MDL: MFCD00134424

- Inchi: 1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1

- InChI-Schlüssel: GWVWUZJOQHWMFB-LJQANCHMSA-N

- Lächelt: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@@H](C1C=CC=CC=1)O

Berechnete Eigenschaften

- Genaue Masse: 290.13100

- Monoisotopenmasse: 290.131

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 22

- Anzahl drehbarer Bindungen: 4

- Komplexität: 305

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 40.5

Experimentelle Eigenschaften

- Farbe/Form: Beige Kristall

- Dichte: 1.196

- Schmelzpunkt: 122.0 to 130.0 deg-C

- Siedepunkt: 452.3 ℃ at 760 mmHg

- Flammpunkt: 210°C

- Brechungsindex: 220 ° (C=1, EtOH)

- PSA: 40.46000

- LogP: 3.65610

- Löslichkeit: Nicht bestimmt

(R)-1,1,2-Triphenylethane-1,2-diol Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302

- Warnhinweis: P280-P305+P351+P338

- Lagerzustand:Sealed in dry,2-8°C

(R)-1,1,2-Triphenylethane-1,2-diol Zolldaten

- HS-CODE:2906299090

- Zolldaten:

China Zollkodex:

2906299090Übersicht:

2906299090 Andere aromatische Alkohole. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2906299090 andere aromatische Alkohole. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

(R)-1,1,2-Triphenylethane-1,2-diol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A155244-5g |

(R)-1,1,2-Triphenyl-1,2-ethanediol |

95061-46-4 | 98% | 5g |

$34.0 | 2025-02-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1499-5g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 98.0%(GC) | 5g |

¥1680.0 | 2022-06-10 | |

| Biosynth | IT58095-10 g |

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol |

95061-46-4 | 10g |

$435.50 | 2023-01-04 | ||

| Chemenu | CM282385-25g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 95+% | 25g |

$447 | 2022-06-09 | |

| TRC | R076540-5g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 5g |

$ 625.00 | 2022-06-03 | ||

| TRC | R076540-2.5g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 2.5g |

$ 290.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R12060-1g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 1g |

¥176.0 | 2021-09-08 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-1g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 98% | 1g |

¥50 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-5g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 98% | 5g |

¥211 | 2024-07-19 | |

| BAI LING WEI Technology Co., Ltd. | J92097576-1g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 95+% | 1g |

¥2394 | 2023-11-24 |

(R)-1,1,2-Triphenylethane-1,2-diol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 4 h, reflux

1.2 Solvents: Water ; 1 - 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt

1.2 Solvents: Water ; 1 - 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran

Referenz

- Stereoselective aldol reactions with (R)- and (S)-2-hydroxy-1,2,2-triphenylethyl acetate and related glycol monoacetates, Chemische Berichte, 1988, 121(3), 397-406

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 16 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

Referenz

- Comprehensive experimental and theoretical studies of configurationally labile epimeric diamine complexes of α-lithiated benzyl carbamates, Synthesis, 2008, (18), 2905-2918

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -10 - 0 °C; 30 min, 0 °C; 0 °C → -78 °C

1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C

1.3 Solvents: Methanol , tert-Butyl methyl ether

1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C

1.3 Solvents: Methanol , tert-Butyl methyl ether

Referenz

- An improved process for the preparation of atorvastatin and intermediates, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Solvents: Diethyl ether

Referenz

- 1,1,2-Triphenyl-1,2-ethanediol, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- New methods of resolution of racemic diols using (S)-proline, Enantiomer, 1998, 3(1), 3-7

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Solvents: Diethyl ether ; 0.25 h, 5 - 10 °C; 2 h, 6 °C; 3 h, reflux

Referenz

- (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate (1,2-ethanediol, 1,1,2-triphenyl-, 2-acetate, (R)-), Organic Syntheses, 1995, 72, 32-7

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; reflux

Referenz

- 2-Hydroxy-1,2,2-triphenylethyl Acetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water

Referenz

- Synthesis of N-Boc-statine and epi-statine, Synthesis, 1989, (12), 951-3

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium borohydride Catalysts: α,α-Diphenyl-L-prolinol Solvents: Tetrahydrofuran ; 15 h, 25 °C

1.2 Reagents: Methyl iodide ; 30 min, 25 °C

1.3 30 min, 25 °C; 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C

1.2 Reagents: Methyl iodide ; 30 min, 25 °C

1.3 30 min, 25 °C; 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C

Referenz

- A convenient method for the preparation of oxazaborolidine catalyst in situ using (S)-α,α-diphenylpyrrolidinemethanol, tetrabutylammonium borohydride, and methyl iodide for the asymmetric reduction of prochiral ketones, Tetrahedron: Asymmetry, 2007, 17(23), 3244-3247

Herstellungsverfahren 11

Reaktionsbedingungen

Referenz

- Supramolecular crystalline construction based on a mandelic acid source. Host design, inclusion formation and x-ray crystal structures in racemic and optically resolved forms, Journal of Physical Organic Chemistry, 1996, 9(1), 50-60

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Tetrahydrofuran ; 20 min, rt

Referenz

- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel, Journal of Organic Chemistry, 2005, 70(11), 4520-4523

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol

Referenz

- Stereoselective syntheses of tetrahydrolipstatin and of an analog, potent pancreatic-lipase inhibitors containing a β-lactone moiety, Helvetica Chimica Acta, 1987, 70(5), 1412-18

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; reflux

Referenz

- 2-Hydroxy-1,2,2-triphenylethyl acetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

(R)-1,1,2-Triphenylethane-1,2-diol Raw materials

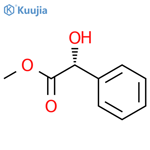

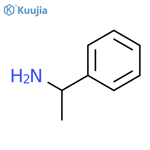

- (1R)-1-phenylethan-1-amine

- (S)-2-Hydroxy-1,2,2-triphenylethyl acetate

- Methyl (R)-(-)-Mandelate

- (βR)-β-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-α,α-diphenylbenzeneethanol

- Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-6-methyl-, 2-hydroxy-1,2,2-triphenylethyl ester, [3R-[1(S*),3R*,4S*]]-

- Ethanone,2-hydroxy-1,2,2-triphenyl-

- 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide

- Carbamic acid, N,N-bis(1-methylethyl)-, (1R)-2-hydroxy-1,2,2-triphenylethyl ester

(R)-1,1,2-Triphenylethane-1,2-diol Preparation Products

- (1R)-1-phenylethan-1-amine (3886-69-9)

- (R)-1,1,2-Triphenylethane-1,2-diol (95061-46-4)

- Boc-Sta-Oh (58521-49-6)

- (3R)-3-hydroxy-4-methylpentanoic acid (77981-87-4)

- Boc-Epi-Statine (66967-01-9)

- 11-Eicosenoic acid, 3-hydroxy-, methyl ester, [S-(Z)]- (9CI) (104802-50-8)

- 1H-Pyrrole-1-pentanoic acid, 2-(4-fluorophenyl)-β-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, (βR)- (864408-78-6)

(R)-1,1,2-Triphenylethane-1,2-diol Verwandte Literatur

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol) Verwandte Produkte

- 1636-34-6(2,3-Diphenylbutane-2,3-diol)

- 108998-83-0((S)-1,1,2-Triphenyl-1,2-ethanediol)

- 4428-13-1(1,1,2-Triphenylethanol)

- 464-72-2(1,1,2,2-Tetraphenylethane-1,2-diol)

- 1861053-87-3(4-(2,3,4,5-Tetrafluorophenyl)butan-1-amine)

- 2649-64-1(Clovanediol)

- 1361884-99-2(5-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde)

- 2416230-38-9(6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzodisoxazole)

- 2138153-26-9(Tert-butyl 2-methyl-4-(prop-2-yn-1-yl)piperazine-1-carboxylate)

- 26175-50-8(2-Methylnaphthalene-6-acetic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:95061-46-4)(R)-1,1,2-Triphenylethane-1,2-diol

Reinheit:99%

Menge:5g

Preis ($):165.0